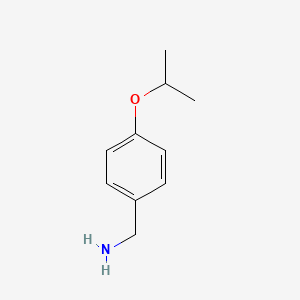

1-(4-Isopropoxyphenyl)methanamine

Description

Significance of 1-(4-Isopropoxyphenyl)methanamine (B1302794) in Contemporary Organic Synthesis

The importance of this compound in modern organic synthesis lies in its versatility as a precursor. The presence of a reactive primary amine group, a stable phenyl ring, and a bulky isopropoxy group allows for a wide range of chemical transformations. These features make it an attractive starting material for the construction of novel compounds with potential applications in various fields.

One of the primary applications of this compound is as a chemical intermediate in the production of other chemicals. lookchem.com Its structure lends itself to participation in various chemical reactions, including N-alkylation, acylation, and condensation reactions. For instance, it can be used in the synthesis of Schiff bases by reacting with aldehydes and ketones. researchgate.net These Schiff bases can then be further modified or utilized as ligands in coordination chemistry.

Furthermore, this compound is a key component in the development of more complex molecular architectures. Research has demonstrated its use in ruthenium-catalyzed sp3 C-H bond arylation of benzylic amines. nih.gov This advanced synthetic method allows for the direct formation of carbon-carbon bonds, a highly sought-after transformation in organic synthesis due to its atom economy and efficiency. nih.gov The isopropoxy group on the phenyl ring can influence the electronic and steric properties of the molecule, thereby affecting the regioselectivity and efficiency of such reactions. nih.govcymitquimica.com

The compound also serves as a foundational element in the synthesis of various heterocyclic compounds. For example, it is a precursor in the preparation of (3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, a molecule with potential biological activities. This highlights the role of this compound as a scaffold upon which more elaborate and functionally diverse molecules can be built.

Academic Research Landscape of Phenylmethanamine Derivatives

The broader class of compounds to which this compound belongs, phenylmethanamine derivatives, is a subject of extensive academic research. This interest is driven by the wide range of biological activities exhibited by these molecules, making them promising candidates for drug discovery and development.

A significant area of investigation involves the development of phenylmethanamine derivatives as potent and selective enzyme inhibitors. For example, recent studies have focused on (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for various cancers, including melanoma. acs.orgresearcher.lifenih.gov These studies involve the chemical modification of the phenylmethanamine core to optimize potency and selectivity for the target enzyme. acs.orgresearcher.lifenih.gov

The synthesis and characterization of new phenylmethanamine derivatives are also a continuous focus of research. Scientists are exploring novel synthetic routes and reaction conditions to create diverse libraries of these compounds. researchgate.net These new derivatives are then screened for various biological activities, such as antimicrobial and anticancer properties. researchgate.net

Moreover, the structural and electronic properties of phenylmethanamine derivatives are being studied to understand their structure-activity relationships (SAR). The substituent on the phenyl ring, such as the isopropoxy group in the title compound, can significantly influence the compound's hydrophobicity, solubility, and reactivity, which in turn affects its biological interactions. cymitquimica.com This fundamental research is crucial for the rational design of new therapeutic agents.

Recent patent literature also points to the ongoing interest in novel heterocyclyl-phenyl-methylamine derivatives for the potential treatment of conditions like multiple sclerosis, where these compounds are investigated as sphingosine-1-phosphate receptor (S1P1) agonists. google.com This underscores the continued exploration of the therapeutic potential of this class of compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 21244-34-8 | lookchem.comchemicalbook.com |

| Molecular Formula | C10H15NO | lookchem.com |

| Molecular Weight | 165.24 g/mol | lookchem.com |

| Boiling Point | 74°C / 0.3 mmHg | chemicalbook.com |

| Boiling Point (at 760 mmHg) | 259.2°C | lookchem.com |

| Flash Point | 108.3°C | lookchem.com |

| Density | 0.99 g/cm³ | lookchem.com |

| Appearance | Colorless to pale yellow or brown liquid | lookchem.comchemicalbook.com |

| Refractive Index | 1.518 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCAOBYOKNTDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959550 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-82-5, 21244-34-8 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Isopropoxyphenyl Methanamine

Established Synthetic Pathways and Precursors

Established methods for synthesizing 1-(4-isopropoxyphenyl)methanamine (B1302794) primarily rely on classical organic reactions, including the formation and subsequent reduction of amide or imine intermediates, and multi-step pathways starting from basic aromatic compounds.

Amide Intermediate-Based Synthetic Routes

A common strategy for the synthesis of amines involves the formation of an amide followed by its reduction. For this compound, this would typically start with 4-isopropoxybenzoic acid. This acid can be converted to its corresponding acid chloride, which then reacts with an amine source, such as ammonia (B1221849), to form 4-isopropoxybenzamide. The subsequent reduction of this amide, often using strong reducing agents like lithium aluminum hydride (LiAlH₄), yields the target primary amine. This method is versatile and can be adapted for the synthesis of various substituted benzylamines.

Another approach within this category involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to form the acid chloride. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or combinations of a carbodiimide (B86325) with an activating agent are frequently employed for this purpose. The resulting amide is then reduced as previously described.

| Starting Material | Intermediate | Key Reagents | Product |

| 4-Isopropoxybenzoic acid | 4-Isopropoxybenzamide | 1. SOCl₂ or (COCl)₂ 2. NH₃ 3. LiAlH₄ or BH₃ | This compound |

| 4-Isopropoxybenzoic acid | 4-Isopropoxybenzamide | 1. CDI or DCC/HOBt 2. NH₃ 3. LiAlH₄ or BH₃ | This compound |

Reductive Amination Strategies

Reductive amination is a highly efficient and widely used method for the synthesis of amines. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org This one-pot reaction involves the condensation of a carbonyl compound, in this case, 4-isopropoxybenzaldehyde (B92280), with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium formate, to form an imine intermediate in situ. chemistrysteps.comkanto.co.jp This intermediate is then immediately reduced to the corresponding amine without being isolated. masterorganicchemistry.comchemistrysteps.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comchemistrysteps.com Other reducing systems, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel nanoparticles with a hydrogen source like isopropanol, can also be utilized. organic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. masterorganicchemistry.comorganic-chemistry.org

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product |

| 4-Isopropoxybenzaldehyde | Ammonia/Ammonium Salts | NaBH₃CN, NaBH(OAc)₃ | This compound |

| 4-Isopropoxybenzaldehyde | Ammonia | H₂/Pd/C or Ni nanoparticles | This compound |

Multi-Step Synthesis from Aromatic Precursors

The synthesis can also commence from more fundamental aromatic precursors like 4-isopropoxytoluene. One possible route involves the radical bromination of the benzylic position of 4-isopropoxytoluene to form 1-(bromomethyl)-4-isopropoxybenzene. This benzylic halide can then be converted to the desired amine through various nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) followed by reduction of the resulting azide would yield the primary amine. Alternatively, the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides another pathway to the primary amine.

Another multi-step approach could start from 4-isopropoxyphenol. This compound can undergo a Vilsmeier-Haack reaction to introduce a formyl group, yielding 4-isopropoxybenzaldehyde, which can then be converted to the amine via reductive amination as described above.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, atom-economical, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced catalytic systems and greener reaction protocols for the synthesis of amines like this compound.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering novel and more direct routes to complex molecules. nih.govacs.org These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. nih.govrsc.org For the synthesis of benzylic amines, strategies involving the direct C-H amination of an activated benzylic position could be envisioned.

While direct C-H amination of a methyl group on an aromatic ring is challenging, related transformations have been reported. For example, ruthenium-catalyzed direct arylation of sp³ C-H bonds adjacent to a free amino group has been demonstrated. acs.org This suggests the potential for developing catalytic systems that could directly functionalize the methyl group of 4-isopropoxytoluene with an amino group or a precursor. The use of directing groups can facilitate site-selective C-H activation, and research in this area is ongoing. nih.govrsc.org

| Catalyst Type | Reaction Principle | Potential Advantage |

| Rhodium, Ruthenium, Palladium | Directing group-assisted C-H amination | Fewer synthetic steps, increased atom economy. nih.govacs.orgnih.gov |

| Iron, Copper | C-H amination via radical intermediates | Use of more abundant and less toxic metals. |

Environmentally Benign Synthesis Protocols

Green chemistry principles are increasingly being applied to the synthesis of amines to minimize environmental impact. rsc.org This includes the use of renewable resources, safer solvents, and catalytic methods that reduce waste. rsc.orgmdpi.com

One green approach is the use of biocatalysis. Transaminases are enzymes that can catalyze the conversion of a ketone or aldehyde to an amine by transferring an amino group from an amino donor. The synthesis of this compound could potentially be achieved by the biocatalytic amination of 4-isopropoxybenzaldehyde using a suitable transaminase and an amino donor like isopropylamine. This method offers high selectivity and operates under mild, aqueous conditions.

Another green strategy involves the use of neoteric solvents like ionic liquids or deep eutectic solvents, which can enhance reaction rates and facilitate catalyst recycling. mdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. mdpi.com Furthermore, the development of catalytic systems that utilize more earth-abundant and less toxic metals, such as iron or copper, for amination reactions is a key area of research. rsc.org

| Green Approach | Description | Key Benefits |

| Biocatalysis | Use of enzymes like transaminases to convert 4-isopropoxybenzaldehyde to the amine. | High selectivity, mild reaction conditions, aqueous solvent. |

| Neoteric Solvents | Employing ionic liquids or deep eutectic solvents as the reaction medium. | Enhanced reaction rates, potential for catalyst recycling. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Reduced reaction times, lower energy consumption. mdpi.com |

| Earth-Abundant Metal Catalysis | Developing catalysts based on iron, copper, or manganese for amination reactions. | Reduced cost and toxicity compared to precious metal catalysts. rsc.org |

Stereoselective Synthesis and Chiral Derivatization

The synthesis of specific stereoisomers of chiral amines like this compound is a critical aspect of medicinal and materials chemistry, as different enantiomers can exhibit distinct biological activities or material properties. rug.nl Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess.

One common approach to achieving enantiopure amines is through the resolution of a racemic mixture. This can be accomplished by using a chiral derivatizing agent (CDA) , also known as a chiral resolving reagent. wikipedia.org A CDA is a chiral auxiliary that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. wikipedia.org After separation, the chiral auxiliary is cleaved to yield the desired pure enantiomer. A classic example of a CDA is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. wikipedia.org

Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. For the synthesis of amines, this often involves the asymmetric reduction of a prochiral imine or a related precursor. While specific examples for this compound are not detailed in the provided results, the general principle would involve reacting 4-isopropoxybenzaldehyde with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst system, such as one based on rhodium or ruthenium.

The enantiomeric excess (ee) of the product, a measure of its optical purity, is often determined using chiral chromatography (e.g., chiral HPLC) or by NMR spectroscopy after derivatization with a CDA. wikipedia.orggoogle.com.pg For instance, reacting the amine with a CDA creates diastereomeric amides whose signals can be distinguished in an NMR spectrum, allowing for quantification of each enantiomer. wikipedia.org Novel axially chiral derivatizing agents have also been developed for the efficient separation and sensitive detection of enantiomers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for developing a synthetic process that is efficient, cost-effective, high-yielding, and sustainable. researchgate.net For the synthesis of this compound, which is often achieved through the reductive amination of 4-isopropoxybenzaldehyde, several parameters can be systematically varied to enhance process efficiency.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst is paramount. For reductive aminations, catalysts can range from transition metals like palladium on carbon (Pd/C) or ruthenium acs.org for catalytic hydrogenation, to hydride reagents like sodium borohydride (B1222165) (NaBH₄) often used in conjunction with a Lewis acid. In related arylations, ruthenium carbonyl complexes (Ru₃(CO)₁₂) have been investigated, with catalyst loading being a key variable to optimize. acs.org For instance, lowering catalyst loading from 20 mol% to 5 mol% can significantly improve process economics without compromising yield. nih.gov

Solvent Effects: The solvent can influence reaction rates, selectivity, and ease of product isolation. Solvents like methanol (B129727) or ethanol (B145695) are common for reductive aminations using borohydrides. nih.gov In some processes, using a mixture of solvents, such as water and heptane, in a phase-transfer catalyzed reaction has led to high yields and purity. researchgate.net

Reagent Stoichiometry and Type: The nature and amount of the reducing agent and amine source are critical. For example, in a synthesis of related amides, conducting the reaction in dry toluene (B28343) was found to prevent side reactions that occurred when using DMF as a solvent. acs.org The choice of base, such as an inorganic base like potassium carbonate or an organic base, can also dramatically affect the reaction outcome, influencing yield and impurity profiles. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Reactions are typically run until completion, which is monitored by techniques like TLC or HPLC. Optimization aims to find the lowest possible temperature and shortest time needed to maximize conversion while minimizing the formation of degradation products or side-products. researchgate.net

The table below illustrates a hypothetical optimization study for a key synthetic step, based on principles from various chemical syntheses. acs.orgresearchgate.net

Table 1: Illustrative Optimization of a Synthetic Step

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ru₃(CO)₁₂ (5) | Pinacolone | 120 | 64 | 95 |

| 2 | Ru₃(CO)₁₂ (5) | Toluene | 120 | 55 | 93 |

| 3 | Ru₃(CO)₁₂ (2.5) | Pinacolone | 120 | 58 | 94 |

| 4 | Ru₃(CO)₁₂ (5) | Pinacolone | 100 | 45 | 96 |

This systematic approach, often termed Design of Experiments (DoE), allows researchers to efficiently identify the optimal conditions that provide the target compound in high yield and purity, making the process more suitable for large-scale production. researchgate.net

Chemical Transformations and Reactivity of 1 4 Isopropoxyphenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is the most reactive site on 1-(4-isopropoxyphenyl)methanamine (B1302794), readily participating in a variety of classical amine reactions, including acylation, sulfonylation, alkylation, and condensation to form imines, which can serve as precursors for heterocyclic systems.

Acylation and Sulfonylation Reactions

The primary amine of this compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. orientjchem.orgresearchgate.netbath.ac.uk This transformation is fundamental in organic synthesis, often employed to protect the amine group or to introduce specific structural motifs. The reaction typically proceeds under basic conditions or by simply mixing the reagents, sometimes in an aqueous medium, to yield the corresponding N-acyl derivative. researchgate.net

Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yielding a sulfonamide. These sulfonamide derivatives are significant in medicinal chemistry. For instance, related structures containing a 4-isopropoxyphenyl group are used in the synthesis of complex molecules where a sulfonamide linkage is crucial. google.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl chloride | N-(4-Isopropoxybenzyl)acetamide | Acylation |

| This compound | Benzoic anhydride | N-(4-Isopropoxybenzyl)benzamide | Acylation |

| This compound | p-Toluenesulfonyl chloride | N-(4-Isopropoxybenzyl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Reductive Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. researchgate.netgoogle.comrsc.org These reactions can lead to a mixture of mono- and di-alkylated products, though conditions can be optimized to favor the formation of secondary amines. google.comthieme-connect.de

A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. libretexts.orgchemistrysteps.comorganicchemistrytutor.com This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.orgnih.gov Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but will readily reduce the intermediate iminium ion. chemistrysteps.com

Table 2: Examples of Reductive Amination

| Carbonyl Compound | Reducing Agent | Product | Product Class |

|---|---|---|---|

| Acetone | NaBH₃CN | N-Isopropyl-1-(4-isopropoxyphenyl)methanamine | Secondary Amine |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-1-(4-isopropoxyphenyl)methanamine | Secondary Amine |

| Formaldehyde | NaBH₃CN | N,N-Dimethyl-1-(4-isopropoxyphenyl)methanamine | Tertiary Amine |

Formation of Imines and Heterocycles

The reaction of this compound with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. organic-chemistry.orgscirp.orgyoutube.com This condensation reaction is typically reversible and acid-catalyzed. youtube.comredalyc.org The resulting C=N double bond of the imine is a versatile functional group for further synthetic transformations.

The amine functionality also serves as a key building block for the synthesis of nitrogen-containing heterocycles. researchgate.net For example, this compound can react with suitable precursors to form heterocyclic rings. A documented application is its use in the synthesis of pyrazole (B372694) derivatives, such as 2-(4-isopropoxybenzyl)-2H-pyrazol-3-ylamine. Such reactions highlight the role of the title compound as a scaffold for constructing more complex molecular architectures.

Modifications of the Isopropoxyphenyl Moiety

While the primary amine is the main center of reactivity, the aromatic ring can also be functionalized, typically through electrophilic substitution or by cleavage of the ether linkage.

Aromatic Substitution Reactions

The isopropoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The aminomethyl group is also weakly activating and ortho-, para-directing. Therefore, electrophiles will preferentially add to the positions ortho to the isopropoxy group (C3 and C5).

Halogenation: The aromatic ring can be halogenated (e.g., chlorinated or brominated) in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com Given the directing effects of the isopropoxy group, substitution is expected to occur at the positions ortho to it. Indeed, the formation of 3-chloro-4-isopropoxyphenyl derivatives in the synthesis of complex oxadiazoles (B1248032) demonstrates that chlorination occurs regioselectively at the C3 position.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. rsc.orgyoutube.com Studies on analogous compounds like 4-isopropylanisole (B1583350) show that nitration occurs, sometimes accompanied by side reactions like nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org For this compound, nitration is expected to yield primarily 1-(3-nitro-4-isopropoxyphenyl)methanamine.

Friedel-Crafts alkylation and acylation reactions are also theoretically possible but can be complicated by the presence of the amine group, which can coordinate with the Lewis acid catalyst and deactivate the ring. libretexts.orgijpcbs.commt.comsigmaaldrich.commasterorganicchemistry.com Protection of the amine group is often required for these reactions to proceed successfully.

Ether Cleavage and Functionalization

The isopropyl ether linkage can be cleaved under strong acidic conditions, typically by refluxing with hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction converts the isopropoxy group into a hydroxyl group, yielding 4-(aminomethyl)phenol. google.com This process is analogous to the well-established demethylation of methoxy-substituted aromatics. google.com

The resulting phenolic hydroxyl group is a versatile handle for further functionalization. It can be re-alkylated to form different ethers, converted into esters, or used to engage in various coupling reactions, significantly expanding the synthetic utility of the original scaffold. The synthesis of 4-hydroxybenzylamine (B1666329) from p-hydroxybenzaldehyde via reductive amination is a related process that yields this core structure. prepchem.com

Design, Synthesis, and Characterization of 1 4 Isopropoxyphenyl Methanamine Derivatives and Analogues

Rational Design Principles for Analogues

The design of new molecules originating from a lead compound like 1-(4-isopropoxyphenyl)methanamine (B1302794) relies on established medicinal chemistry principles. These strategies aim to modulate the compound's properties, such as potency, selectivity, and pharmacokinetic profile, by systematically modifying its chemical structure.

Bioisosterism involves the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties, with the goal of creating a new compound that has similar biological properties to the parent compound. cambridgemedchemconsulting.comdrughunter.com This strategy is a cornerstone of drug design, used to enhance desired characteristics while minimizing undesirable ones. drughunter.comu-tokyo.ac.jp For the this compound scaffold, bioisosteric replacements can be applied to its three main components: the isopropoxy group, the phenyl ring, and the aminomethyl side chain.

The isopropoxy group can be replaced by other functionalities to alter metabolic stability or receptor interactions. For instance, replacing a methoxy (B1213986) group with larger alkyl groups or small rings can improve metabolic stability and avoid the formation of reactive metabolites. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with various heterocycles like pyridyl or thiophene (B33073) rings to modify electronic properties and introduce new interaction points. cambridgemedchemconsulting.comnih.gov The amide bond, a common feature in derivatives, can also be replaced by bioisosteres such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles to improve pharmacokinetic properties. sci-hub.semdpi.com

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Isopropoxy (-O-iPr) | Ethoxy, Methoxy, Cyclopentyloxy | Modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com |

| Hydrogen (on phenyl ring) | Fluorine, Chlorine | Block metabolic oxidation, alter electronic properties. u-tokyo.ac.jp |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Introduce hydrogen bond donors/acceptors, alter geometry. cambridgemedchemconsulting.comnih.gov |

| Amine (-CH₂NH₂) | Hydroxylamine, Oxadiazole | Modify basicity, improve oral bioavailability. sci-hub.se |

Scaffold diversification, or scaffold hopping, is a strategy that goes beyond simple bioisosteric replacement by changing the core molecular framework while retaining the essential pharmacophoric elements responsible for biological activity. This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved properties or different intellectual property profiles. pharm.ai

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi 4-CR), are powerful tools for scaffold diversification. nih.govnih.gov An MCR can combine several simple starting materials in a single step to create complex molecules. nih.gov By using a derivative of this compound as the amine component in an Ugi reaction, a wide array of diverse scaffolds can be generated. Subsequent intramolecular reactions can then be used to form various heterocyclic systems, effectively expanding the chemical space around the original pharmacophore. nih.govnih.gov

Synthetic Strategies for Advanced Derivatives

The synthesis of complex derivatives of this compound often requires modern synthetic organic chemistry techniques, including various coupling and cyclization reactions.

Amide Coupling: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, linking a carboxylic acid and an amine. mychemblog.comnih.gov this compound is a primary amine and can be readily coupled with a variety of carboxylic acids using standard coupling reagents like HATU or by converting the acid to a more reactive species such as an acyl chloride. mychemblog.com This reaction is fundamental for building larger, more complex molecules from the basic amine scaffold. For example, derivatives have been prepared by reacting this compound with substituted isonicotinic acids. google.com

Table 2: Representative Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 3-Fluoroisonicotinic acid | Standard peptide coupling | N-[(4-Isopropoxyphenyl)methyl]-3-fluoroisonicotinamide | 28% | google.com |

| 3-Isopropyloxyaniline | 6-Hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic ester | DMF, heat | 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - | nih.gov |

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid, catalyzed by a palladium complex. mdpi.comst-andrews.ac.uk This reaction is instrumental in synthesizing biaryl structures, which are common in biologically active molecules. researchgate.net In the context of this compound derivatives, a Suzuki reaction could be used to couple a halogenated version of the scaffold with a different aryl boronic acid, or vice-versa, to create complex analogues. nih.govescholarship.org

Table 3: Representative Suzuki Coupling Reaction Scheme

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1-(4-isopropoxyphenyl)methanamine (hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343)/Water, 80 °C | 4-Phenyl-1-(4-isopropoxyphenyl)methanamine derivatives | st-andrews.ac.ukescholarship.org |

| 4,6-Dichloropyrimidine | (4-Isopropoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DMA, heat | 4-Chloro-6-(4-isopropoxyphenyl)pyrimidine | escholarship.org |

Cyclization reactions are essential for constructing the heterocyclic cores found in many pharmaceuticals. Starting from appropriately functionalized derivatives of this compound, a variety of important heterocyclic scaffolds can be synthesized.

Quinoline (B57606) Derivatives: Quinolines are bicyclic heteroaromatic compounds present in numerous natural products and synthetic drugs. rsc.org They can be synthesized through several classic named reactions, including the Combes, Pfitzinger, and Friedländer syntheses, which typically involve the condensation and cyclization of anilines with carbonyl compounds. rsc.orgjptcp.com A derivative of this compound could be incorporated into a quinoline scaffold, for example, by using a functionalized aniline (B41778) bearing the isopropoxyphenyl group as a precursor in a three-component reaction with an aldehyde and an alkyne. organic-chemistry.org

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized most commonly by the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govmdpi.comdergipark.org.tr The this compound moiety can be incorporated into complex pyrazole-containing structures. For instance, a known compound, 4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, features the isopropoxyphenyl group attached to a pyrazole ring that is fused to a pyrimidine (B1678525). mdpi.com

Table 4: Synthesis of Pyrazole-Containing Heterocycles

| Precursors | Reaction Type | Resulting Scaffold | Example Compound | Reference |

|---|---|---|---|---|

| Substituted Hydrazine, 1,3-Diketone, Quinoline moiety | Multi-step condensation and cyclization | Pyrazolo[1,5-a]pyrimidine | 4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | mdpi.com |

| Hydrazone, Vilsmeier-Haack reagent (DMF/POCl₃) | Cyclization/Formylation | 1,3-disubstituted-1H-pyrazole-4-carbaldehyde | 1-[(2-methyl-1H-indol-3-yl)carbonyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | rasayanjournal.co.in |

Thienopyrimidine Derivatives: Thienopyrimidines are fused heterocyclic systems containing a thiophene ring fused to a pyrimidine ring. researchgate.net These scaffolds can be assembled from 2-aminothiophene-3-carboxylate precursors, which undergo condensation and cyclization with various reagents. mdpi.comnih.gov By starting with a 2-aminothiophene bearing the isopropoxyphenyl group, one could construct a series of thienopyrimidine analogues. researchgate.netnih.gov

Ligand-based drug design uses knowledge of molecules that bind to a biological target to develop new, improved compounds. This approach is employed when the three-dimensional structure of the target is unknown. It involves building a pharmacophore model, which defines the essential steric and electronic features required for activity, and conducting Structure-Activity Relationship (SAR) studies.

In the development of novel topoisomerase II inhibitors, a ligand-based approach was used to create hybrid molecules combining features of known inhibitors. nih.gov Researchers explored the SAR by synthesizing analogues with different functional groups, including an isopropoxy group, on a phenyl ring of the scaffold to optimize activity. nih.gov Similarly, in the design of ligands for G-protein coupled receptors (GPCRs), a fluorescent analogue was developed based on a known pharmacophore, which required a multi-step synthesis starting with the introduction of an isopropoxy side chain onto a benzonitrile (B105546) precursor. acs.org These examples demonstrate how the this compound motif can be systematically modified based on SAR data to design potent and selective ligands for specific biological targets.

Spectroscopic and Chromatographic Characterization of Novel Entities

The structural confirmation and purity assessment of newly synthesized derivatives and analogues of this compound are established through a combination of advanced spectroscopic and chromatographic techniques. These methods are crucial for unambiguously identifying the chemical structure of the novel entities and ensuring their suitability for further investigation. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds. ¹H NMR and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition.

In the synthesis of derivatives, characteristic signals from the this compound moiety are expected to be present in the spectra of the new compounds, alongside new signals corresponding to the appended chemical groups. For instance, in the ¹H NMR spectrum of a derivative, the signals for the isopropoxy group—a septet (or multiplet) around 4.5 ppm and a doublet around 1.2-1.3 ppm—and the aromatic protons of the phenyl ring are key identifiers.

One example is the characterization of 5-((benzylamino)methyl)-2-((4-isopropoxybenzyl)amino)- Current time information in Bangalore, IN.escholarship.orgsemanticscholar.orgtriazolo[1,5-a]pyrimidin-7-ol , a derivative synthesized using (4-isopropoxyphenyl)methanamine. semanticscholar.org Its structure was confirmed by ¹H NMR spectroscopy, which showed the characteristic signals for the isopropoxy group and the substituted aromatic rings. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

| Compound Name | Solvent | Spectrometer Frequency | Chemical Shift (δ) and Description |

| 5-((benzylamino)methyl)-2-((4-isopropoxybenzyl)amino)- Current time information in Bangalore, IN.escholarship.orgsemanticscholar.orgtriazolo[1,5-a]pyrimidin-7-ol | DMSO-d6 | 400 MHz | δ 7.52-7.45 (m, 2H), 7.34 (dd, J = 2.3, 5.0 Hz, 3H), 7.20-7.13 (m, 2H), 6.81-6.74 (m, 2H), 6.03 (s, 1H), 4.48 (p, J = 6.0 Hz, 1H), 4.25 (d, J = 4.3 Hz, 2H), 4.13 (s, 2H), 4.02 (s, 2H), 1.15 (d, J = 6.0 Hz, 6H). semanticscholar.org |

Similarly, the synthesis of ethyl 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylate yielded a single diastereomer, which was characterized by ¹H NMR and mass spectrometry. escholarship.org The spectral data confirmed the successful acylation and subsequent reaction to form the lactam structure. escholarship.org

The characterization of structural analogues, such as those with the isopropoxy group at a different position on the phenyl ring, also relies heavily on these techniques. For example, 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , an analogue with a 3-isopropoxy substitution, was prepared and its structure elucidated. researchgate.net The ¹³C NMR data provided definitive evidence of the carbon skeleton. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for a this compound Analogue

| Compound Name | Solvent | Chemical Shift (δ) and Description |

| 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Not specified | δ 176.9 (Cq), 164.7 (Cq), 159.2 (Cq), 158.7 (Cq), 140.2 (Cq), 136.1 (Cq), 135.0 (Cq), 130.1 (CH), 129.5 (CH), 129.3 (CH), 128.9 (CH), 128.8 (CH), 126.9 (CH), 118.8 (CH), 112.1 (CH), 108.1 (CH), 84.0 (Cq). researchgate.net |

Mass spectrometry is another indispensable tool. For homologues like the 1-(3,4-methylenedioxyphenyl)-3-butanamines, mass spectra are often very similar to related amphetamine analogues with the same N-substituent, providing a method for structural comparison and identification. nih.gov

Chromatographic Analysis

Chromatographic methods, particularly HPLC, are essential for determining the purity of the synthesized compounds and for their quantification. The development of a robust HPLC method is a critical step in the characterization process.

Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of these types of aromatic amines and their derivatives. nih.gov A typical RP-HPLC method might involve:

Stationary Phase: A C18 column. nih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer. nih.gov The use of an acidic mobile phase helps to ensure that the amine functional groups are protonated, leading to sharp, well-defined chromatographic peaks.

Detection: UV detection is common, as the phenyl ring present in these compounds acts as a chromophore. nih.govnih.gov

For more complex separations, especially with polar hydrophilic compounds, alternative stationary phases such as polymer-based zwitterionic columns (ZIC-pHILIC) can be employed. mdpi.com The choice of mobile phase, including the use of buffers like ammonium (B1175870) acetate, is critical and depends heavily on the specific properties of the analyte and the stationary phase. mdpi.com In some cases, ion-exchange HPLC can also be a suitable method for the determination of amine-containing compounds. nih.gov

Method validation is a key part of the analytical process. This involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). mdpi.combas.bg For example, a validated HPLC method for related new chemical entities demonstrated good linearity, high precision, and accuracy, making it suitable for routine analysis in a laboratory setting. bas.bg The stability of the samples under various conditions (e.g., ambient temperature storage, freeze/thaw cycles) is also evaluated to ensure the reliability of the analytical results. mdpi.com

Structure Activity Relationship Sar Studies of 1 4 Isopropoxyphenyl Methanamine and Its Analogues

Elucidation of Pharmacophoric Elements

Pharmacophore modeling helps to identify the key structural features of a molecule that are essential for its biological activity. For 1-(4-isopropoxyphenyl)methanamine (B1302794), the essential pharmacophoric elements include the aromatic ring system, the isopropoxy group, and the methanamine linker.

The phenyl group of this compound is a fundamental pharmacophoric element, often involved in hydrophobic and aromatic interactions within receptor binding pockets. nih.gov The electronic properties of this ring, influenced by its substituents, can significantly impact binding affinity and biological activity. In many biologically active compounds, the benzene (B151609) ring serves as a scaffold, orienting the other functional groups in a way that is optimal for interaction with a biological target. nih.gov

The nature of the aromatic ring itself is critical. For instance, replacing an electron-rich phenyl ring with an electron-deficient one, such as pyridine, has been shown in some molecular frameworks to lead to a complete loss of growth inhibition in certain cell lines, highlighting the importance of the electronic properties of this core.

In a study on positive allosteric modulators for G protein-coupled receptor 68 (GPR68), the introduction of a 4-isopropoxy group on a benzylamine (B48309) scaffold led to a slight improvement in allosteric activity due to increased allosteric binding affinities when compared to an unsubstituted analogue. nih.gov This suggests that the steric and electronic contributions of the isopropoxy group can be beneficial for certain receptor interactions. The following table illustrates the effects of different alkoxy groups on the allosteric activity of a benzylamine-based modulator. nih.gov

| Compound | Substitution at 4-position | Allosteric Index (log(αβ/KB)) |

|---|---|---|

| 1 | -H | 5.62 ± 0.08 |

| 30 | -OCH3 | 5.39 ± 0.07 |

| 37 | -OCH2CH3 | 5.60 ± 0.10 |

| 38 | -OCH(CH3)2 | 5.74 ± 0.07 |

The methanamine linker provides a flexible connection between the isopropoxyphenyl moiety and any potential interacting partner, while the primary amine group is a key site for hydrogen bonding and ionic interactions. unirioja.es In many receptor-ligand interactions, a protonated amine forms a crucial salt bridge with an acidic amino acid residue, such as aspartic acid, in the binding pocket. anu.edu.au

The length and flexibility of the linker are critical. Studies on related benzylamine derivatives have shown that altering the linker length can significantly impact biological activity. For instance, in a series of multifunctional anti-Alzheimer's agents, compounds with a shorter carbon linker between a phthalimide (B116566) and a benzylamine moiety demonstrated better inhibitory activity against butyrylcholinesterase (BuChE). nih.gov The basicity of the amine, which can be modulated by nearby substituents, is also a key factor influencing the strength of these interactions. unirioja.es

Positional and Substituent Effects on Biological Activity

The position of the isopropoxy group on the aromatic ring and the nature of other substituents can dramatically alter the biological activity of this compound analogues.

In a study of GPR68 modulators, a methoxy (B1213986) group was tolerated at the 4-position of the benzylamine moiety, whereas substitution at the 6-position resulted in the least activity. nih.gov This highlights the sensitivity of receptor interactions to the spatial arrangement of substituents.

The following table summarizes the impact of the position of a methoxy substituent on the allosteric activity of a benzylamine-based modulator, which can provide insights into the potential effects of positional changes for the isopropoxy group. nih.gov

| Compound | Position of -OCH3 | Allosteric Index (log(αβ/KB)) |

|---|---|---|

| 29 | 3-OCH3 | 5.23 ± 0.06 |

| 30 | 4-OCH3 | 5.39 ± 0.07 |

| 31 | 5-OCH3 | 5.32 ± 0.07 |

| 32 | 6-OCH3 | 4.98 ± 0.05 |

Conformational Preferences and Their Impact on SAR

The three-dimensional shape or conformation of this compound is a dynamic property that significantly influences its interaction with biological targets. The molecule is not rigid and can adopt various conformations due to rotation around its single bonds. The relative orientation of the isopropoxyphenyl group and the methanamine side chain is particularly important.

The isopropoxy group, being bulkier than a methoxy or ethoxy group, can influence the preferred rotational angle of the entire phenyl ring relative to the methanamine linker. This conformational preference can either facilitate or hinder the optimal alignment of the pharmacophoric features within a receptor's binding site.

While specific conformational analysis data for this compound is not extensively published, studies on related benzylamine derivatives emphasize the importance of conformational flexibility for biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is often a prerequisite for potent activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For benzylamine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, a 3D-QSAR study on benzylamine derivatives as PDE4 inhibitors for chronic obstructive pulmonary disease revealed the importance of electrostatic and steric fields around the molecule. tandfonline.com The model indicated that a less electronegative substituent group at one position and a less bulky substituent at another were favorable for increased activity. tandfonline.com

While a specific QSAR model for this compound is not detailed in the literature, data from QSAR studies on broader sets of benzylamine derivatives can provide valuable insights. The table below presents a hypothetical dataset structure that would be used in a QSAR study of benzylamine derivatives, illustrating the types of descriptors that are often considered.

| Compound | Substituent (R) | Biological Activity (e.g., pIC50) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Molecular Descriptor 3 (e.g., Dipole Moment) |

|---|---|---|---|---|---|

| Analogue 1 | 4-OCH(CH3)2 | - | - | - | - |

| Analogue 2 | 4-OCH3 | - | - | - | - |

| Analogue 3 | 4-Cl | - | - | - | - |

| Analogue 4 | 3-OCH(CH3)2 | - | - | - | - |

This table is illustrative of the data structure for a QSAR analysis. Actual values would be derived from experimental and computational studies.

Pharmacological and Biological Research in Vitro Focus

In Vitro Screening for Biological Activities

Initial laboratory-based screening assays are fundamental in identifying the biological effects of new chemical entities. For "1-(4-Isopropoxyphenyl)methanamine" and its related compounds, these have included a range of enzyme inhibition and receptor binding studies.

Enzyme Inhibition Assays (e.g., COX-1, DPP-IV, Kinases, Topoisomerase II)

Enzyme inhibition assays are a cornerstone of drug discovery, used to determine whether a compound can block the activity of a specific enzyme.

Cyclooxygenase-1 (COX-1): COX-1 is an enzyme responsible for the synthesis of prostaglandins, which are involved in various physiological processes. gpnotebook.comsigmaaldrich.com While some patent literature mentions COX-1 inhibitors in the context of broader chemical libraries that might include derivatives of "this compound", specific inhibitory data for this compound against COX-1 is not prominently available in the reviewed sources. googleapis.com

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.comnih.govgyanvihar.org Research into novel DPP-IV inhibitors has explored a wide variety of chemical structures. mdpi.comresearchgate.net While the core structure of "this compound" is found in some compounds investigated for DPP-IV inhibition, specific IC50 values or detailed inhibitory profiles for the parent compound are not extensively detailed in the provided literature. mdpi.comjyoungpharm.org

Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling and are major targets in cancer therapy. ncl.ac.uk Derivatives of "this compound" have been synthesized and investigated as kinase inhibitors. For instance, a derivative, 3-(4-Isopropoxyphenyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine, was developed as a MAP4 kinase inhibitor. nih.gov Another study focused on developing isoform-selective inhibitors of Casein Kinase 1ε (CK1ε) and found that certain purine-based analogs could block the growth of bladder cancer cells. nih.gov

Topoisomerase II: Topoisomerase II is an essential enzyme for DNA replication and a validated target for anticancer drugs. nih.govmdpi.com Hybrid compounds incorporating structural elements from known topoisomerase II inhibitors have been designed and synthesized. acs.org Although a derivative, 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was synthesized and studied, specific inhibitory data for "this compound" itself was not the primary focus. nih.govacs.org

Receptor Binding Studies and Ligand Profiling (e.g., SARM1, G protein-coupled receptors)

Receptor binding assays are used to measure the affinity of a compound for a particular receptor.

SARM1: SARM1 is a protein involved in the process of axon degeneration, making it a potential target for neuroprotective therapies. nih.govnih.gov The current literature does not prominently feature "this compound" in SARM1 binding studies.

G protein-coupled receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are the targets of many approved drugs. nih.govdrugtargetreview.com The "this compound" moiety has been incorporated into molecules designed to interact with GPCRs. For example, it is a structural component of a compound synthesized for the development of fluorescent ligands for the orphan GPCR GPR3. acs.org Additionally, cyclopropylmethanamine derivatives containing the 4-isopropoxyphenyl group have been investigated as selective 5-HT(2C) receptor agonists. epo.orggoogle.com

Mechanistic Investigations of Biological Action (In Vitro)

Following initial screening, further in vitro studies are conducted to elucidate the precise mechanism by which a compound exerts its biological effects.

Molecular Target Engagement and Specificity

Understanding how a compound interacts with its molecular target and its selectivity for that target is crucial. For derivatives of "this compound," studies have aimed to understand their binding modes. For example, in the development of CK1ε inhibitors, X-ray crystallography was used to reveal the binding mode of an inhibitor, which helped explain its isoform selectivity. nih.gov Similarly, docking studies of a fluorescent GPR3 ligand containing the "this compound" scaffold provided insights into its binding pose within the receptor. acs.org

Modulation of Cellular Pathways (e.g., MAPK/ERK, Akt/PKB)

Investigating a compound's effect on cellular signaling pathways provides a deeper understanding of its biological activity. The MAPK/ERK and PI3K/Akt pathways are central to cell proliferation, survival, and differentiation. researchgate.netnih.govnih.govtabrizu.ac.irgoogle.com Research on kinase inhibitors has shown that targeting these pathways can be an effective anti-cancer strategy. For instance, studies on MAP4 kinase inhibitors, which include derivatives of "this compound," have demonstrated their neuroprotective effects through the JNK pathway, a related MAPK pathway. nih.gov

Phenotypic Assays and Cell-Based Studies (In Vitro)

Cell-based studies are integral to understanding the functional consequences of enzyme inhibition or receptor binding. For example, antiproliferative assays with cancer cell lines are commonly used to evaluate the efficacy of potential anticancer agents. acs.org Derivatives of "this compound" have been evaluated in such assays. For instance, novel topoisomerase II poisons showed promising cytotoxicity in DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. acs.org Similarly, CK1ε inhibitors demonstrated potent antiproliferative activity against bladder cancer cell lines. nih.gov In the context of neuroprotection, motor neuron survival assays have been used to test the efficacy of MAP4 kinase inhibitors. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of their interaction.

While specific molecular docking studies focusing exclusively on 1-(4-isopropoxyphenyl)methanamine (B1302794) are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. Benzylamine (B48309) derivatives, the class of compounds to which this compound belongs, have been the subject of numerous docking studies against various enzymes and receptors. nih.govtandfonline.com These studies reveal that the benzylamine scaffold can effectively fit into binding pockets, with the specific substituents on the phenyl ring and the amine group dictating the binding affinity and selectivity.

Identification of Key Binding Hotspots

Key binding hotspots are specific amino acid residues within a protein's binding site that form crucial interactions with a ligand. For a molecule like this compound, potential interactions would include:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, capable of interacting with acceptor groups on amino acid residues like aspartate, glutamate, or the backbone carbonyls.

Hydrophobic Interactions: The isopropoxy group and the phenyl ring are hydrophobic and would likely interact with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within a binding pocket.

Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues like lysine (B10760008) and arginine. acs.org

The specific hotspots for this compound would be target-dependent. For instance, in monoamine oxidase B (MAO-B), a common target for benzylamine derivatives, the binding site contains a hydrophobic cavity and a key flavin adenine (B156593) dinucleotide (FAD) cofactor that can interact with such ligands. tandfonline.com

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction between a ligand and its target. Scoring functions within docking programs estimate this affinity based on the calculated interactions. nih.govarxiv.orgvietnamjournal.ru

For this compound, the binding affinity would be influenced by the collective contribution of the hydrogen bonds, hydrophobic, and aromatic interactions it can form within a specific binding site. The isopropoxy group, in particular, can contribute to binding by occupying a hydrophobic sub-pocket, potentially enhancing affinity compared to smaller alkoxy or unsubstituted analogs. The accurate prediction of these affinities is a complex challenge and a primary goal of computational drug design. nih.govarxiv.orgvietnamjournal.ru

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov These simulations can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target.

A conformational analysis of this compound would reveal the preferred three-dimensional arrangements of the molecule, particularly the rotation around the single bonds connecting the phenyl ring, the methylene (B1212753) group, and the isopropoxy group. ic.ac.uklumenlearning.com The relative energies of different conformers determine their population at a given temperature.

When docked into a protein, MD simulations can be used to evaluate the stability of the binding pose over time. By simulating the movement of both the ligand and the protein, researchers can observe whether the key interactions identified in docking are maintained, providing a more rigorous assessment of the binding mode and affinity. acs.org

Quantum Chemical Calculations to Determine Electronic Properties and Reactivity

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn determines its properties and reactivity. rsc.orgresearchgate.net For this compound, these calculations can provide valuable information:

Charge Distribution: Understanding how electron density is distributed across the molecule helps in predicting sites for electrostatic interactions and reactivity. The nitrogen atom of the amine group and the oxygen atom of the isopropoxy group are expected to have partial negative charges, while the attached hydrogen and carbon atoms will have partial positive charges.

Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.

Chemical Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

The table below summarizes key electronic properties that could be determined for this compound through quantum chemical calculations.

| Property | Significance |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | Relates to the ability of the molecule to donate electrons. |

| LUMO Energy | Relates to the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | A larger gap generally implies higher stability and lower reactivity. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface, identifying regions for electrostatic interactions. |

De Novo Design and Virtual Screening Approaches

De novo design involves the computational creation of novel molecules with desired properties, often by assembling fragments within the binding site of a target. arxiv.orgnih.gov The this compound scaffold could serve as a starting point or a fragment in such design strategies for developing new enzyme inhibitors or receptor modulators. mdpi.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. medcraveonline.comnih.gov The this compound structure could be included in these libraries, or the library could be screened to find molecules with similar features. The combination of virtual screening with experimental assays is a powerful approach for identifying novel bioactive compounds. nih.gov

Applications in Chemical Biology and Drug Discovery Research

Utility as a Versatile Synthetic Intermediate

The primary amine and the substituted phenyl ring of 1-(4-isopropoxyphenyl)methanamine (B1302794) make it a versatile building block in organic synthesis. This utility is particularly pronounced in the construction of molecules with potential therapeutic applications.

This compound is utilized as a precursor for creating more elaborate molecular architectures found in medicinal chemistry. The amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex scaffolds. For instance, it can be used in transition metal-catalyzed reactions, such as the ruthenium-catalyzed direct sp3 arylation of its benzylic position, to introduce further molecular complexity. acs.org This process allows for the efficient formation of new carbon-carbon bonds, a critical step in building the carbon skeleton of many drug candidates. acs.org The isopropoxyphenyl moiety itself is a feature found in various biologically active compounds, and using this compound as a starting material provides a direct route to these structures. Heterocyclic compounds, which form the core of a vast number of pharmaceuticals, are often synthesized using amines like this compound as key intermediates. nih.gov

Table 1: Synthetic Reactions Incorporating this compound

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group/Scaffold | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | |

| Acylation | Acyl Chloride, Carboxylic Acid | Amide | nih.gov |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Combinatorial chemistry is a powerful strategy in drug discovery for generating large numbers of structurally related compounds, known as a library, in a short period. nih.gov this compound is an ideal building block for such libraries due to its functional handles. The primary amine can be readily coupled with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles. Simultaneously, the aromatic ring can be modified, or its isopropoxy group can serve as a key pharmacophoric feature to be maintained across the library. This approach allows for the systematic exploration of the chemical space around the this compound core, enabling the rapid generation of structure-activity relationships (SAR) to identify promising hit or lead compounds. enamine.net The synthesis of focused libraries around a particular scaffold is a common strategy to explore and optimize interactions with a biological target. nih.gov

Role as a Privileged Chemical Scaffold in Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds represent a validated starting point in drug design, as they possess favorable drug-like properties. The benzylamine (B48309) motif, and specifically substituted versions like this compound, can be considered a component of such privileged structures.

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isosteric or isofunctional replacements for the core structure of a known active compound. nih.govcriver.com This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to move into novel intellectual property space. enamine.netnih.gov A molecule containing the this compound scaffold could be a result of a scaffold hopping exercise, or it could be the starting point. For example, if a lead compound with a different core structure shows promising activity but poor metabolic stability, a medicinal chemist might replace that core with the this compound moiety to address the liability while maintaining the key binding interactions of the side chains. nih.gov The isopropoxy group can provide a beneficial hydrophobic interaction within a target's binding pocket, while the benzylamine portion allows for the retention of crucial hydrogen bonding or salt bridge interactions.

Table 2: Comparison of Scaffolds in a Hypothetical Scaffold Hopping Scenario

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping | Reference |

|---|---|---|---|

| Aniline (B41778) | Benzylamine (e.g., this compound) | Increase conformational flexibility, alter pKa, introduce new vector for substitution. | nih.gov |

| Phenyl ring | trans-Cyclopropylketone | Reduce lipophilicity, improve solubility. | criver.com |

| Benzodiazepine | Indole | Access different binding modes, improve ADME properties. | nih.gov |

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of such probes often starts from a known bioactive scaffold. Given its potential as a privileged scaffold, this compound could serve as the foundation for chemical probes. For example, by attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) or a reactive group for covalent labeling to the amine or the aromatic ring, a probe can be created to visualize the localization of a target protein or to identify its binding partners. Derivatives of this scaffold could be used to probe the function of enzymes or receptors where the isopropoxyphenyl group provides affinity and selectivity. google.com

Contributions to Target Validation and Pathway Elucidation

While direct studies validating specific targets using this compound itself are not prominently documented, compounds containing this scaffold contribute to the broader goals of target validation and pathway elucidation. When a library of compounds based on this scaffold is screened against a panel of biological targets, the resulting activity profile can help to validate whether modulating a specific target has a desired effect. For example, if a series of compounds containing the this compound core consistently inhibits a particular kinase, it strengthens the hypothesis that this kinase is a valid target for a specific disease. Furthermore, the use of well-characterized, selective inhibitors derived from this scaffold can help to elucidate the role of a specific protein in a complex biological pathway by observing the downstream cellular effects of its inhibition. scispace.com

Future Research Directions and Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

While 1-(4-Isopropoxyphenyl)methanamine (B1302794) itself is primarily a synthetic intermediate, its structural framework is integral to compounds being investigated for a range of diseases. matrixscientific.com Research is actively exploring its incorporation into novel derivatives to address new biological targets.

One of the most promising areas is in the treatment of neuroinflammatory and autoimmune disorders like multiple sclerosis. nih.govepo.org Derivatives incorporating the this compound structure have been designed as selective sphingosine-1-phosphate (S1P) receptor modulators. epo.org Specifically, research focuses on developing agonists that are highly active against S1P1 and S1P5 receptors while avoiding the S1P3 receptor, which is associated with side effects like bradycardia. epo.org This targeted approach aims to prevent lymphocyte immune cells from entering the central nervous system, thereby mitigating the disease's progression. epo.org

In oncology, the scaffold is being used to design new anticancer agents. For instance, the compound 4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) has been identified as an inhibitor of chemotherapy-induced autophagy, a process that cancer cells can use to survive treatment. mdpi.com Furthermore, the general structure is being explored for its potential in creating molecules with antimicrobial properties.

Table 1: Investigated Therapeutic Areas and Biological Targets for this compound Derivatives

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |

|---|---|---|

| Multiple Sclerosis | Selective S1P1/S1P5 Receptor Agonism | Heterocyclyl-phenyl-methylamine Derivatives epo.orggoogle.com |

| Cancer | Inhibition of Autophagy | Pyrazolopyrimidine Derivatives (e.g., DMH1) mdpi.com |

| Cancer / Infectious Diseases | General Antimicrobial/Anticancer Activity | Various Scaffolds |

| Neurological Disorders | P2X7 Receptor Antagonism | Purine Derivatives unimi.it |

Development of Advanced and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards "Green Chemistry" to minimize environmental impact. alfa-chemistry.com This involves designing synthetic routes that are more efficient, use less hazardous materials, and reduce waste. ijnc.ir The synthesis of this compound and its derivatives is an area ripe for such innovation.

Key strategies for sustainable synthesis include:

Process Intensification : Moving from traditional batch processing to continuous flow chemistry can improve heat and mass transfer, increase safety for exothermic reactions, and reduce energy consumption. seqens.com

Catalysis : The use of catalysts, particularly biocatalysts like enzymes, can enable highly selective reactions under mild conditions, minimizing hazardous by-products and energy use. alfa-chemistry.comnih.gov Ruthenium-catalyzed direct C-H activation, for example, represents a highly efficient modern method for the arylation of benzylic amines like (4-isopropoxyphenyl)methanamine. acs.org

Atom Economy and Waste Reduction : Methodologies like one-pot synthesis and multicomponent reactions are being developed to reduce the number of intermediate purification steps, which significantly cuts down on solvent and material waste. seqens.com A key metric used to evaluate the "greenness" of a process is the Process Mass Intensity (PMI), which quantifies the total mass of input materials (solvents, reagents, water) used to produce a kilogram of the final product. seqens.com

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Advanced & Sustainable Synthesis |

|---|---|---|

| Process Type | Often batch processing | Continuous flow chemistry, process intensification seqens.com |

| Catalysts | May use stoichiometric toxic reagents | Highly selective metal catalysts (e.g., Ruthenium), biocatalysts alfa-chemistry.comacs.org |

| Solvents | Often relies on volatile organic solvents | Use of greener solvents (e.g., ionic liquids), solvent-free reactions alfa-chemistry.comijnc.ir |

| Efficiency | Multiple steps with intermediate purifications | One-pot synthesis, multicomponent reactions seqens.com |

| Waste | High Process Mass Intensity (PMI) | Focus on minimizing PMI, high atom economy seqens.comrsc.org |

| Energy | Can be energy-intensive (heating/cooling) | Use of microwaves, photochemistry, sonochemistry; milder conditions seqens.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The applications of AI/ML in this context include:

Target Identification and Validation : AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which new molecules can be designed. mdpi.com

De Novo Drug Design : Generative AI models can design entirely new molecules, using scaffolds like this compound as a starting point, that are optimized for desired properties such as high potency and low toxicity. nih.gov

Property Prediction : ML models can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

"Lab in a Loop" Strategy : This approach involves a continuous cycle where AI models generate predictions about potential drug candidates, scientists test these predictions in the lab, and the new experimental data is fed back to retrain and improve the AI models, streamlining the discovery process. roche.com

Table 3: Role of AI and Machine Learning in the Drug Design Lifecycle

| Stage | AI/ML Application | Desired Outcome |

|---|---|---|

| Early Discovery | Analysis of 'omics' data, literature mining | Identification and validation of novel biological targets roche.commdpi.com |

| Lead Generation | Generative models (de novo design), virtual screening | Design of novel compounds with desired activity nih.govnih.gov |

| Lead Optimization | QSAR models, prediction of ADME-Tox properties | Selection of candidates with improved efficacy and safety profiles nih.gov |

| Synthesis | Retrosynthesis prediction algorithms | Design of efficient and sustainable synthetic routes mdpi.com |

Rational Design of Multifunctional Compounds

Rational drug design involves creating molecules specifically engineered to interact with a biological target with high affinity and selectivity. nih.gov An advanced application of this is the design of multifunctional or polypharmacological compounds that can modulate multiple targets simultaneously. This approach can lead to enhanced therapeutic efficacy or a better side-effect profile.

The this compound scaffold is a valuable component in the rational design of such agents. For example, in the development of S1P receptor modulators for multiple sclerosis, rational design is employed to achieve selectivity for S1P1/S1P5 over the S1P3 receptor to avoid cardiac side effects. epo.org This involves carefully modifying the molecule to optimize its interactions with the amino acid residues in the binding pockets of the target receptors.